1-ethyl-N-[3-(morpholin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-ETHYL-N~3~-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a morpholine moiety, which is known for its diverse biological and therapeutic effects
Preparation Methods
The synthesis of 1-ETHYL-N~3~-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the Mannich reaction followed by a Michael addition reaction under mild conditions . The Mannich reaction involves the condensation of formaldehyde, a secondary amine (morpholine), and a compound containing an active hydrogen atom. The subsequent Michael addition reaction introduces the pyrazole moiety, resulting in the formation of the target compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
1-ETHYL-N~3~-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring. Common reagents for these reactions include halides and alkoxides.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Medicine: The compound is being investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~3~-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or microbial growth.
Comparison with Similar Compounds
1-ETHYL-N~3~-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other morpholine-containing compounds, such as:
Reboxetine: An antidepressant that also contains a morpholine moiety and exhibits similar pharmacokinetic properties.
Moclobemide: Another antidepressant with a morpholine structure, known for its selective inhibition of monoamine oxidase A.
Emorfazone: An antipyretic and analgesic compound with a morpholine ring, used for its anti-inflammatory properties.
These compounds share structural similarities but differ in their specific therapeutic applications and mechanisms of action, highlighting the unique properties of 1-ETHYL-N~3~-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE.
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-ethyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O2/c1-2-21-7-6-16(19-21)17(22)18-15-5-3-4-14(12-15)13-20-8-10-23-11-9-20/h3-7,12H,2,8-11,13H2,1H3,(H,18,22) |
InChI Key |
BGZBOURTZGSATF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3 |
Origin of Product |
United States |
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